Cas no 312743-13-8 (5-(3,4-dimethoxyphenyl)methylidene-1,3-bis(2-methylphenyl)-1,3-diazinane-2,4,6-trione)

5-(3,4-Dimethoxyphenyl)methylidene-1,3-bis(2-methylphenyl)-1,3-diazinane-2,4,6-trione is a structurally complex heterocyclic compound featuring a diazinane core substituted with aromatic and methoxyphenyl groups. Its key advantages include a rigid molecular framework, which may enhance stability and selectivity in applications such as pharmaceutical intermediates or organic synthesis. The presence of dimethoxyphenyl and methylphenyl substituents contributes to potential electronic and steric effects, influencing reactivity and binding properties. This compound’s well-defined structure makes it suitable for research in medicinal chemistry, particularly in the development of bioactive molecules. Its synthetic versatility allows for further functionalization, enabling tailored modifications for specific experimental or industrial needs.
5-(3,4-dimethoxyphenyl)methylidene-1,3-bis(2-methylphenyl)-1,3-diazinane-2,4,6-trione structure
312743-13-8 structure
Product name:5-(3,4-dimethoxyphenyl)methylidene-1,3-bis(2-methylphenyl)-1,3-diazinane-2,4,6-trione
CAS No:312743-13-8
MF:C27H24N2O5
Molecular Weight:456.489867210388
CID:5019282

5-(3,4-dimethoxyphenyl)methylidene-1,3-bis(2-methylphenyl)-1,3-diazinane-2,4,6-trione 化学的及び物理的性質

名前と識別子

    • 5-(3,4-dimethoxybenzylidene)-1,3-bis(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
    • ST50227021
    • 5-(3,4-dimethoxybenzylidene)-1,3-di-o-tolylpyrimidine-2,4,6(1H,3H,5H)-trione
    • 5-[(3,4-dimethoxyphenyl)methylene]-1,3-bis(2-methylphenyl)-1,3-dihydropyrimidi ne-2,4,6-trione
    • 5-(3,4-dimethoxyphenyl)methylidene-1,3-bis(2-methylphenyl)-1,3-diazinane-2,4,6-trione
    • インチ: 1S/C27H24N2O5/c1-17-9-5-7-11-21(17)28-25(30)20(15-19-13-14-23(33-3)24(16-19)34-4)26(31)29(27(28)32)22-12-8-6-10-18(22)2/h5-16H,1-4H3
    • InChIKey: DSSABUUCAKPBFI-UHFFFAOYSA-N
    • SMILES: O=C1N(C(/C(=C\C2C=CC(=C(C=2)OC)OC)/C(N1C1C=CC=CC=1C)=O)=O)C1C=CC=CC=1C

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 34
  • 回転可能化学結合数: 5
  • 複雑さ: 765
  • XLogP3: 5.1
  • トポロジー分子極性表面積: 76.2

5-(3,4-dimethoxyphenyl)methylidene-1,3-bis(2-methylphenyl)-1,3-diazinane-2,4,6-trione Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F0405-0006-10μmol
5-[(3,4-dimethoxyphenyl)methylidene]-1,3-bis(2-methylphenyl)-1,3-diazinane-2,4,6-trione
312743-13-8 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0405-0006-10mg
5-[(3,4-dimethoxyphenyl)methylidene]-1,3-bis(2-methylphenyl)-1,3-diazinane-2,4,6-trione
312743-13-8 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0405-0006-75mg
5-[(3,4-dimethoxyphenyl)methylidene]-1,3-bis(2-methylphenyl)-1,3-diazinane-2,4,6-trione
312743-13-8 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0405-0006-5μmol
5-[(3,4-dimethoxyphenyl)methylidene]-1,3-bis(2-methylphenyl)-1,3-diazinane-2,4,6-trione
312743-13-8 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0405-0006-5mg
5-[(3,4-dimethoxyphenyl)methylidene]-1,3-bis(2-methylphenyl)-1,3-diazinane-2,4,6-trione
312743-13-8 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0405-0006-1mg
5-[(3,4-dimethoxyphenyl)methylidene]-1,3-bis(2-methylphenyl)-1,3-diazinane-2,4,6-trione
312743-13-8 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0405-0006-4mg
5-[(3,4-dimethoxyphenyl)methylidene]-1,3-bis(2-methylphenyl)-1,3-diazinane-2,4,6-trione
312743-13-8 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0405-0006-40mg
5-[(3,4-dimethoxyphenyl)methylidene]-1,3-bis(2-methylphenyl)-1,3-diazinane-2,4,6-trione
312743-13-8 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0405-0006-15mg
5-[(3,4-dimethoxyphenyl)methylidene]-1,3-bis(2-methylphenyl)-1,3-diazinane-2,4,6-trione
312743-13-8 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0405-0006-2mg
5-[(3,4-dimethoxyphenyl)methylidene]-1,3-bis(2-methylphenyl)-1,3-diazinane-2,4,6-trione
312743-13-8 90%+
2mg
$59.0 2023-05-17

5-(3,4-dimethoxyphenyl)methylidene-1,3-bis(2-methylphenyl)-1,3-diazinane-2,4,6-trione 関連文献

5-(3,4-dimethoxyphenyl)methylidene-1,3-bis(2-methylphenyl)-1,3-diazinane-2,4,6-trioneに関する追加情報

Introduction to 5-(3,4-dimethoxyphenyl)methylidene-1,3-bis(2-methylphenyl)-1,3-diazinane-2,4,6-trione and Its Significance in Modern Chemical Research

The compound with the CAS number 312743-13-8, identified as 5-(3,4-dimethoxyphenyl)methylidene-1,3-bis(2-methylphenyl)-1,3-diazinane-2,4,6-trione, represents a fascinating subject of study in the realm of organic chemistry and pharmaceutical innovation. This intricate molecular structure, characterized by its complex aromatic and heterocyclic framework, has garnered attention due to its potential applications in various scientific domains. The synthesis and characterization of such molecules often involve sophisticated methodologies that highlight the advancements in chemical synthesis techniques.

In recent years, the exploration of novel heterocyclic compounds has been a cornerstone in the development of pharmaceutical agents. The presence of multiple aromatic rings and functional groups in 5-(3,4-dimethoxyphenyl)methylidene-1,3-bis(2-methylphenyl)-1,3-diazinane-2,4,6-trione suggests a high degree of structural complexity, which can be leveraged to modulate biological activity. This compound's architecture is reminiscent of several bioactive molecules that have shown promise in preclinical studies. Specifically, the 1,3-diazinane core is a well-known scaffold in medicinal chemistry due to its ability to engage with biological targets in unique ways.

One of the most intriguing aspects of this molecule is its potential as a drug candidate. The combination of dimethoxyphenyl and methylphenyl substituents introduces specific electronic and steric properties that can influence its interaction with biological receptors. Such features are critical in designing molecules with high selectivity and efficacy. Current research in this area focuses on understanding how these structural elements contribute to the compound's pharmacological profile. For instance, computational studies have been employed to model the binding interactions of this molecule with potential targets, providing valuable insights into its mechanism of action.

The synthesis of 5-(3,4-dimethoxyphenyl)methylidene-1,3-bis(2-methylphenyl)-1,3-diazinane-2,4,6-trione presents unique challenges due to its complex connectivity. However, recent advancements in synthetic chemistry have enabled more efficient routes to such intricate molecules. Techniques such as transition-metal-catalyzed coupling reactions and palladium-mediated cross-coupling have been particularly useful in constructing the desired framework. These methods not only improve yield but also allow for greater functional group tolerance during synthesis.

From a biochemical perspective, the trione functional group within this molecule is noteworthy. Triones are known for their ability to participate in redox reactions, which can be exploited for therapeutic purposes. For example, they have been investigated for their potential role in generating reactive oxygen species (ROS) that can selectively target pathological cells. This property makes 5-(3,4-dimethoxyphenyl)methylidene-1,3-bis(2-methylphenyl)-1,3-diazinane-2,4,6-trione a promising candidate for developing novel chemotherapeutic agents.

In addition to its pharmaceutical applications, this compound has shown promise in material science research. The rigid structure provided by the diazinane ring system can impart desirable mechanical properties to materials derived from it. For instance, polymers incorporating this moiety may exhibit enhanced stability or unique electronic characteristics. Such applications are particularly relevant in the development of advanced materials for optoelectronic devices.

The investigation of 5-(3,4-dimethoxyphenyl)methylidene-1,3-bis(2-methylphenyl)-1,3-diazinane-2,4,6-trione also contributes to our understanding of molecular interactions at a fundamental level. By studying how this molecule behaves in different environments—both in vitro and in silico—scientists can gain insights into broader principles governing molecular recognition and drug design. These insights are not only valuable for developing new therapeutics but also for advancing our understanding of chemical reactivity.

Looking ahead,the future research directions for this compound are multifaceted. Further exploration into its pharmacological properties is warranted,particularly focusing on potential therapeutic applications such as anticancer or anti-inflammatory agents. Additionally,investigating its behavior under various conditions could reveal new synthetic pathways or applications in material science。Collaborative efforts between organic chemists,biochemists,and computational scientists will be crucial in unlocking the full potential of this intriguing molecule。

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